molecular formula C12H9Cl2N3O2 B2786670 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide CAS No. 338977-25-6

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide

Cat. No.: B2786670
CAS No.: 338977-25-6
M. Wt: 298.12
InChI Key: MKSWATROUJEGJY-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide is a heterocyclic compound featuring a pyrrole core substituted with a 2,4-dichlorobenzoyl group at position 4 and a carbohydrazide (-CONHNH₂) moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and agrochemical applications. Its synthesis typically involves coupling reactions under controlled conditions, as seen in analogous compounds (e.g., using DMF and coupling agents like HBTU) .

Properties

IUPAC Name

4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2/c13-7-1-2-8(9(14)4-7)11(18)6-3-10(16-5-6)12(19)17-15/h1-5,16H,15H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSWATROUJEGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1H-pyrrole-2-carbohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide serves as an essential building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it a valuable reagent in synthetic pathways.

Reaction TypeDescription
Oxidation Can be oxidized to form additional functional groups using agents like potassium permanganate.
Reduction Can be reduced to alcohol derivatives using lithium aluminum hydride.
Substitution The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Investigations into its effects on cancer cell lines suggest that it may inhibit cell proliferation and induce apoptosis.

Medicine

The unique structure of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide has made it a candidate for drug development:

  • Drug Candidates : Its potential as a therapeutic agent for treating conditions such as cancer and bacterial infections is under exploration.
  • Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets involved in disease pathways.

Case Studies

  • Antimicrobial Studies : A study evaluated the efficacy of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
  • Cancer Research : In vitro studies on human cancer cell lines have shown that this compound can reduce cell viability significantly at low concentrations, suggesting its potential use in cancer therapy.
  • Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, potentially through modulation of glutamatergic signaling pathways.

Industrial Applications

In the industrial sector, 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide is utilized in:

  • Specialty Chemicals Production : It is employed in the synthesis of specialty chemicals with tailored properties for specific applications.
  • Material Science : Its unique chemical characteristics make it suitable for developing advanced materials with enhanced performance.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron(III) Complex

  • Structure : Contains a 2,4-dichlorobenzoyl group linked to a thiourea moiety, coordinated with Fe(III).
  • The iron coordination enhances stability and receptor interactions, forming four hydrogen bonds and twelve hydrophobic interactions .
  • Key Difference : Metal coordination in this complex improves binding affinity compared to the carbohydrazide derivative, which lacks a metal center.

4-Chloro-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide

  • Structure : Features a chlorobenzylidene group instead of 2,4-dichlorobenzoyl.

Pyrazoxyfen (Agrochemical Derivative)

  • Structure : A pyrazole ring substituted with 2,4-dichlorobenzoyl and methyl groups.
  • Activity : Used as a herbicide, highlighting the dichlorobenzoyl group’s role in agrochemical stability and bioactivity. The pyrazole ring’s aromaticity differs from pyrrole, affecting electronic distribution and target selectivity .

Methyl 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylate

  • Structure : Replaces the carbohydrazide group with a methyl ester.
  • Application: Serves as an intermediate for synthesizing non-competitive GluN3 antagonists, suggesting neurological applications. The ester group may reduce hydrogen-bonding capacity compared to carbohydrazide derivatives .

Anticancer Activity

  • Iron(III) Complex : Exhibits a ΔG of -7.76 kcal/mol, outperforming hydroxyurea (ΔG = -5.20 kcal/mol). The metal-ligand interaction stabilizes the receptor complex .
  • Carbohydrazide Derivative : While direct data are unavailable, its carbohydrazide group could enhance hydrogen bonding with targets like kinases or reductases, similar to thiourea derivatives.

Antimicrobial and Antioxidant Potential

  • Dihydro-pyrazole-4-carbonitrile Derivatives : Show antioxidant activity (IC50 = 25–100 µg/mL via DPPH assay) and antimicrobial effects (MIC = 0.5–64 µg/mL). The carbohydrazide group’s NH-NH₂ moiety may offer comparable or superior radical scavenging due to enhanced electron donation .

Physicochemical Properties

  • Lipophilicity : The 2,4-dichlorobenzoyl group increases logP values, improving membrane permeability. For example, pyrazoxyfen’s logP > 3 supports herbicidal activity, while the carbohydrazide derivative’s polarity may reduce bioavailability .
  • Spectral Data: UV-Vis and FTIR analyses of the iron(III) complex show λmax shifts (e.g., 320 nm → 365 nm) due to metal-to-ligand charge transfer, absent in non-metallated analogs .

Biological Activity

4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide is a synthetic organic compound belonging to the class of pyrrole derivatives. Its unique structure, characterized by a dichlorobenzoyl group attached to a pyrrole ring, positions it as a potential candidate for various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide is C13H11Cl2N3O2C_{13}H_{11}Cl_2N_3O_2. The compound's structure includes:

  • A pyrrole ring
  • A dichlorobenzoyl moiety
  • A carbohydrazide group

This combination of functional groups imparts distinct chemical and biological properties that have been the focus of recent research.

Antimicrobial Properties

Research has indicated that 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 0.8 to 100 µg/mL, demonstrating its potential as an effective antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and modulation of cellular pathways. The exact molecular targets are still under investigation, but initial findings indicate interactions with enzymes critical for cell proliferation .

The mechanism by which 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria and cancer cells. This inhibition could lead to reduced cell growth and proliferation .
  • Binding Interactions : Molecular docking studies have revealed that the compound interacts with key amino acid residues in the active sites of target enzymes, suggesting a competitive inhibition mechanism .

Synthesis Methods

The synthesis of 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide typically involves:

  • Reagent Preparation : Reacting 2,4-dichlorobenzoyl chloride with 1H-pyrrole-2-carbohydrazide.
  • Reaction Conditions : The reaction is usually conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Purification : Following synthesis, purification methods such as recrystallization or chromatography are employed to obtain high-purity compounds .

Case Studies and Research Findings

Several studies have documented the biological activity of related pyrrole derivatives, providing insights into their potential therapeutic applications:

StudyCompoundActivityMIC (µg/mL)Findings
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl-benzohydrazidesAntitubercular0.8 - 25Significant activity against M. tuberculosis
Pyrrole derivativesAntimicrobial0.8 - 100Effective against S. aureus and E. coli
Novel pyrrolidinesEnzyme inhibitionN/ADual inhibition against DHFR and enoyl ACP reductase

These findings underscore the potential of pyrrole-based compounds in developing new therapeutic agents.

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